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Compound of Interest

Compound Name: Methyl 13-iodotridecanoate

Cat. No.: B15279452

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of Methyl 13-
iodotridecanoate, a long-chain functionalized fatty acid methyl ester. Due to the limited
availability of direct experimental data for this specific compound, this guide synthesizes
information from analogous structures and established chemical principles to predict its
chemical properties, spectral characteristics, and a viable synthesis route. This guide is
intended to serve as a foundational resource for researchers interested in the synthesis and
potential application of this molecule in areas such as chemical biology, materials science, and
drug development.

Predicted Chemical and Physical Properties

The chemical and physical properties of Methyl 13-iodotridecanoate have been estimated
based on the known characteristics of long-chain fatty acid methyl esters (FAMEs) and
iodoalkanes. Long-chain FAMEs are generally liquids or low-melting solids with low solubility in
water and good solubility in organic solvents.[1][2] The presence of a terminal iodine atom is
expected to significantly increase the molecular weight and density compared to its non-
halogenated counterpart, leading to a higher boiling point due to stronger van der Waals forces.
[3][4][5] lodoalkanes are typically denser than water.[3]

Table 1: Predicted Physicochemical Properties of Methyl 13-iodotridecanoate
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Property Predicted Value Basis of Prediction

Molecular Formula C14H27102 Calculated from structure

] Calculated from atomic
Molecular Weight 354.27 g/mol

weights
) Liquid or low-melting solid at Analogy with similar long-chain
Physical State )
room temperature FAMESs and iodoalkanes[6]

o ) Increased molecular mass and
. ) Significantly higher than
Boiling Point ) van der Waals forces due to
Methyl tridecanoate o
iodine[4][5]

Insoluble in water; Soluble in o
General solubility of FAMEs

Solubility organic solvents (e.g., hexane,
and haloalkanes[1][2][4]

ether, acetone)

) General property of
Density > 1.0 g/cm3 )
iodoalkanes|[3]

Proposed Synthesis and Experimental Protocols

As Methyl 13-iodotridecanoate is not a commercially common compound, a reliable synthesis
protocol is essential for its study. A robust two-step synthetic route is proposed, starting from
13-bromotridecanoic acid. The first step involves a standard acid-catalyzed esterification,
followed by a halogen exchange via the Finkelstein reaction, which is a highly efficient method
for preparing alkyl iodides from chlorides or bromides.[7][8][9]

Logical Workflow for Synthesis
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13-Bromotridecanoic Acid

Step 1: Esterification

Formation of Ester | Methyl 13- i ate

Sodium lodide (Nal)
Dry Acetone

Methanol (excess) )
H2S04 (catalyst)

Step 2: Finkelstein Reaction Methyl 13-iodotridecanoate

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Methyl 13-iodotridecanoate.

Protocol 2.1: Step 1 - Esterification of 13-
Bromotridecanoic Acid

This protocol describes the synthesis of the intermediate, Methyl 13-bromotridecanoate, using
a Fischer esterification method.[10][11][12]

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 13-bromotridecanoic acid.

o Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents) to act as both
reactant and solvent.

o Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the
carboxylic acid mass).

» Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be
monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is
consumed (typically 4-8 hours).

o Workup: After cooling to room temperature, neutralize the excess acid with a saturated
solution of sodium bicarbonate. Extract the product with a suitable organic solvent like diethyl
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ether or ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude Methyl 13-bromotridecanoate
can be purified further by column chromatography on silica gel if necessary.

Protocol 2.2: Step 2 - Finkelstein Reaction for lodination

This protocol details the conversion of Methyl 13-bromotridecanoate to the final product,

Methyl 13-iodotridecanoate. The Finkelstein reaction is an Sn2 reaction driven by the

precipitation of the sodium bromide byproduct in acetone.[7][9][13]

Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil),
dissolve the Methyl 13-bromotridecanoate from Step 1 in dry acetone.

Reagent Addition: Add an excess (typically 1.5-3 equivalents) of sodium iodide (Nal).

Reaction: Heat the mixture to reflux with stirring. The formation of a white precipitate (NaBr)
indicates the reaction is proceeding. Monitor the reaction by TLC until the starting bromide is
consumed (typically 12-24 hours).

Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated
sodium bromide.

Purification: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the
residue in diethyl ether and wash sequentially with water and a dilute solution of sodium
thiosulfate (to remove any residual iodine), followed by brine.

Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude Methyl 13-iodotridecanoate. Purity can be
assessed by NMR and MS, with further purification by column chromatography if needed.

Predicted Spectral Data

The following tables summarize the predicted spectral characteristics for Methyl 13-

iodotridecanoate, which are crucial for its identification and characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H and 3C NMR chemical shifts are based on established values for long-chain
methyl esters and alkyl iodides.[14][15][16][17][18]

Table 2: Predicted *H NMR Spectral Data (in CDClI3)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)

-COOCHSs (Methyl

~3.67 Singlet 3H
ester protons)

-CH2-I (Methylene

~3.20 Triplet 2H o
protons a to iodine)

-CH2-COO-
~2.30 Triplet 2H (Methylene protons a

to carbonyl)

-CHz2-CHaz-I
~1.85 Multiplet 2H (Methylene protons 3

to iodine)

-CH2-CH2-COO-
~1.63 Multiplet 2H (Methylene protons 3

to carbonyl)

-(CH2)s- (Bulk
~1.25-1.40 Broad Multiplet 16H methylene chain

protons)

Table 3: Predicted 13C NMR Spectral Data (in CDCIs)
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Chemical Shift (6, ppm) Assighment

~174.2 -C=0 (Ester carbonyl carbon)

~51.5 -OCHs (Methyl ester carbon)

~34.1 -CH2-COO- (Carbon a to carbonyl)
~33.5 -CHz2-CHa2-I (Carbon (3 to iodine)
~28.0-295 -(CH2)n- (Bulk methylene chain carbons)
~25.0 -CH2-CH2-COO- (Carbon 3 to carbonyl)
~7.0 -CHz-1 (Carbon a to iodine)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the ester functional group and the
alkyl iodide.[19][20][21][22][23]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm~—2) Vibration Type Functional Group
2925, 2855 C-H stretch Alkane chain

1740 C=0 stretch Ester

1245, 1170 C-O stretch Ester

~ 550 C-I stretch Alkyl iodide

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak
and characteristic fragmentation patterns for a long-chain methyl ester.[24][25][26]

Table 5: Predicted Key Mass Spectrometry Fragments
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m/z Value Fragment Identity Description

354 [M]* Molecular ion

323 [M - OCHs]* Loss of the methoxy group
227 [M-1]* Loss of the iodine atom
127 [n+ lodine cation

McLafferty rearrangement
74 [CH30OC(OH)=CH2]* product (characteristic for

methyl esters)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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